

commercial suppliers of 3,4-Difluoroaniline-d2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Difluoroaniline-d2

Cat. No.: B12306340

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An In-depth Technical Guide to **3,4-Difluoroaniline-d2** for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on **3,4-Difluoroaniline-d2**, a deuterated stable isotope of 3,4-Difluoroaniline. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative analyses.

Overview and Applications

3,4-Difluoroaniline-d2 is the deuterium-labeled form of 3,4-Difluoroaniline.^[1] The non-labeled compound, 3,4-Difluoroaniline, is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.^{[2][3]} Its fluorinated structure can enhance biological activity and stability in target molecules.^[2]

The deuterated analogue, **3,4-Difluoroaniline-d2**, serves critical roles in analytical and metabolic studies. Stable heavy isotopes are incorporated into molecules primarily for use as tracers and internal standards.^[1] Deuteration has gained significant attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs, a field of study that can benefit from tracers like **3,4-Difluoroaniline-d2**.^[1]

Primary applications include:

- **Internal Standard:** It is commonly used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

- **Tracer:** This compound can be used as a tracer in various research applications to follow the metabolic fate of the parent molecule.[\[1\]](#)

Commercial Suppliers and Product Specifications

Several commercial suppliers offer **3,4-Difluoroaniline-d2** for research purposes. The following tables summarize the available quantitative data for this compound.

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	1061566-62-8	[1] [4]
Molecular Formula	C ₆ H ₃ D ₂ F ₂ N	[1]
Molecular Weight	131.11 g/mol - 131.12 g/mol	[1] [4]
Appearance	White or Colorless to Yellow Liquid/Powder	[5]

Table 2: Supplier-Specific Data

Supplier	Product Number	Isotopic Enrichment	Available Quantities	Purity
C/D/N Isotopes	D-7984	99 atom % D	0.1 g, 0.25 g	N/A
MedChemExpress	HY-W018755S	N/A	N/A	N/A

Note: Purity and specific isotopic enrichment values are typically provided on the supplier's Certificate of Analysis, which should be requested before use.

Experimental Protocols

While specific protocols are application-dependent, the following provides a detailed methodology for a common use case: **3,4-Difluoroaniline-d2** as an Internal Standard for LC-MS Quantitative Analysis.

Objective: To accurately quantify the concentration of a target analyte (e.g., a drug candidate structurally related to 3,4-Difluoroaniline) in a biological matrix (e.g., plasma) using **3,4-Difluoroaniline-d2** as an internal standard (IS).

Methodology:

- Preparation of Stock Solutions:
 - Prepare a primary stock solution of the analyte and the internal standard (**3,4-Difluoroaniline-d2**) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - Store stock solutions at recommended conditions, typically -20°C.[\[4\]](#)
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Perform serial dilutions of the analyte stock solution with the solvent to create a series of working solutions for the calibration curve (e.g., 8-10 non-zero concentrations).
 - Prepare separate working solutions for high, medium, and low QC samples.
 - Spike a known volume of each working solution into the blank biological matrix to create the final calibration standards and QCs.
- Sample Preparation (Protein Precipitation):
 - Aliquot 100 µL of each calibration standard, QC, and unknown study sample into a microcentrifuge tube.
 - Add a fixed volume (e.g., 10 µL) of the **3,4-Difluoroaniline-d2** internal standard working solution to all samples except for the blank matrix.
 - Add 300 µL of cold acetonitrile (or other suitable protein precipitation agent) to each tube to precipitate proteins.
 - Vortex mix for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.

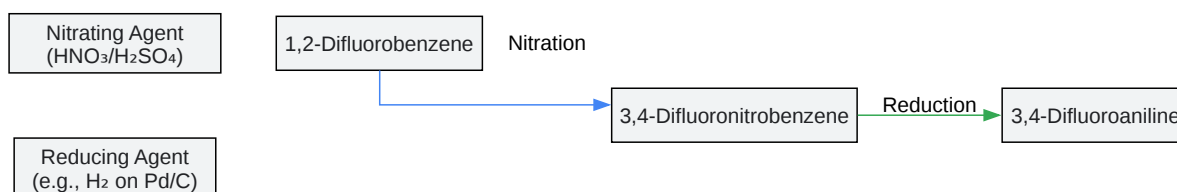
- Transfer the supernatant to a clean vial for LC-MS analysis.
- LC-MS Analysis:
 - Chromatography: Utilize a reversed-phase HPLC method. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior selectivity for complex mixtures.[\[6\]](#)
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A time-based gradient from low to high percentage of Mobile Phase B to ensure separation of the analyte from matrix components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
 - Optimize MRM transitions for both the analyte and **3,4-Difluoroaniline-d2** by infusing standard solutions.
 - Analyte: Determine precursor ion $[M+H]^+$ and a stable product ion.
 - IS (**3,4-Difluoroaniline-d2**): Precursor ion $[M+H]^+$ (m/z ~132.1) and a stable product ion.
- Data Processing:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

- Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a linear regression model.
- Determine the concentration of the analyte in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Visualizations

Diagram 1: General Synthesis Route

The synthesis of 3,4-Difluoroaniline often involves the nitration of ortho-difluorobenzene followed by the reduction of the resulting 3,4-difluoronitrobenzene.[7]

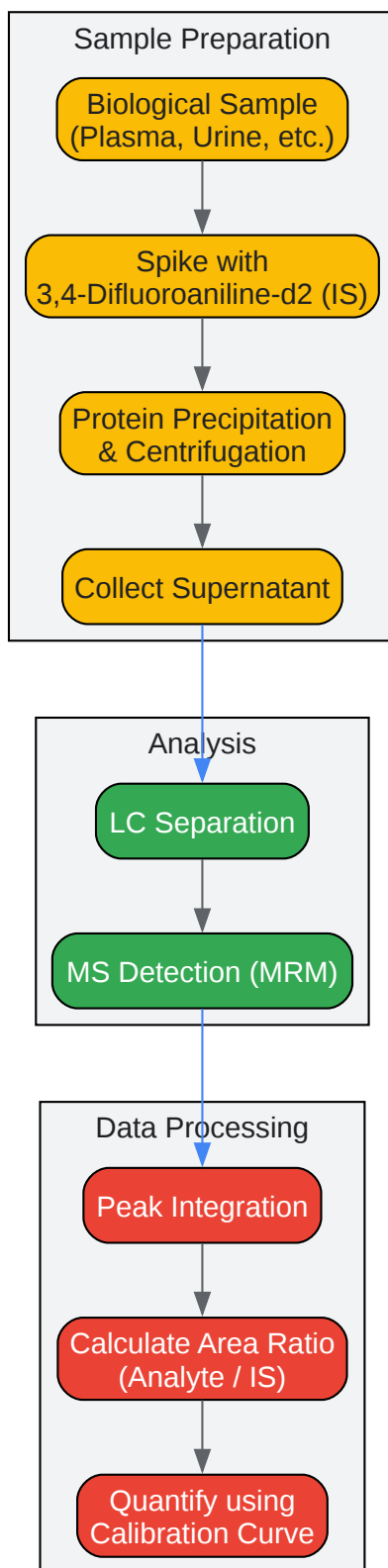


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Caption: A simplified reaction scheme for the synthesis of 3,4-Difluoroaniline.

Diagram 2: LC-MS Internal Standard Workflow

This diagram illustrates the workflow for using **3,4-Difluoroaniline-d2** as an internal standard in a quantitative LC-MS experiment.



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Caption: Workflow for quantitative analysis using an internal standard.

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- To cite this document: BenchChem. [commercial suppliers of 3,4-Difluoroaniline-d2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12306340#commercial-suppliers-of-3-4-difluoroaniline-d2]

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